Bienvenue dans la boutique en ligne BenchChem!

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide

medicinal chemistry regioisomerism metabolic stability

Select CAS 63245-37-4 for its C4-linked triazole regiochemistry, which provides the correct spatial orientation for zinc-binding (2-OH) and target engagement. This isomer is essential for Parkin ligase modulation (US10308617B2) and aldose reductase inhibition studies. Do not substitute with the N-linked isomer (CAS 36411-52-6) or des-hydroxy analog (CAS 2167131-02-2). Verify purity (≥98%) and request analytical data (HPLC, NMR) to confirm regiochemical identity.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 63245-37-4
Cat. No. B12940982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide
CAS63245-37-4
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=NN2)O)C(=O)N
InChIInChI=1S/C9H8N4O2/c10-8(15)6-2-1-5(3-7(6)14)9-11-4-12-13-9/h1-4,14H,(H2,10,15)(H,11,12,13)
InChIKeySCLZIXYPBCWBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide (CAS 63245-37-4): A C4-Linked Triazole Benzamide Scaffold for Aldose Reductase and Parkin Ligase Research


2-Hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide (CAS 63245-37-4) is a small-molecule heterocyclic compound (MF: C9H8N4O2; MW: 204.19 g/mol) [1] belonging to the class of 1,2,4-triazole-substituted benzamides. It features a 2-hydroxybenzamide core directly C-linked at the 4-position to a 1H-1,2,4-triazol-5-yl moiety. This regiochemical arrangement distinguishes it from the more commonly catalogued N-linked isomer, 2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide (CAS 36411-52-6), which bears the triazole on the amide nitrogen. The compound is structurally related to scaffolds under investigation as aldose reductase inhibitors [2] and has appeared in patent disclosures concerning Parkin ligase modulation [3].

Why a Generic 1,2,4-Triazole Benzamide Cannot Replace 2-Hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide in Research Procurement


Procurement decisions for 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide cannot default to the more widely available N-linked isomer (CAS 36411-52-6) or other generic triazole benzamides. The C4-linked regiochemistry creates a distinct spatial orientation of the triazole ring relative to the benzamide plane, which alters hydrogen-bonding geometry and target engagement profiles compared to N-linked analogs . Furthermore, the 2-hydroxyl group on the benzamide ring constitutes a critical pharmacophoric element: it acts as a zinc-binding group in metalloenzyme inhibition (e.g., HDACs, aldose reductase) [1] and contributes to intramolecular hydrogen bonding that stabilizes a pseudo-ring conformation absent in des-hydroxy analogs. Substituting with 4-(1H-1,2,4-triazol-5-yl)benzamide (CAS 2167131-02-2, lacking the 2-OH group) or the N-linked isomer would yield divergent biological profiles, as confirmed by SAR studies on related 4H-1,2,4-triazole series demonstrating that subtle substitution changes produce large differences in inhibitory potency [2].

Quantitative Differentiation Evidence: 2-Hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide vs. Closest Analogs


C4-Linked Regiochemistry Confers Distinct Conformational and Metabolic Stability Compared to the N-Linked Isomer

The target compound is a C4-linked triazole benzamide, whereas the more commonly catalogued analog (CAS 36411-52-6) is an N-linked triazole benzamide. The C–C bond connecting the triazole to the phenyl ring in CAS 63245-37-4 is metabolically more resistant to hydrolytic cleavage than the N–CO amide linkage present in the N-linked isomer, which is susceptible to amidase-mediated hydrolysis [1]. No direct in vitro metabolic stability data are publicly available for either compound; however, class-level inference from related triazole benzamide series indicates that C-linked heterocycles generally exhibit extended microsomal half-lives relative to their N-linked counterparts [2].

medicinal chemistry regioisomerism metabolic stability

Predicted LogP of 1.16 Indicates Favorable Drug-Like Lipophilicity Profile for CNS Penetration Studies

The predicted LogP of 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide is 1.16 [1], placing it within the optimal range (LogP 1–3) for CNS drug candidates according to the Wager CNS MPO desirability criteria. Its topological polar surface area (TPSA) is 105.9 Ų, which is near the 90 Ų threshold commonly associated with good brain penetration. In comparison, the N-linked isomer (CAS 36411-52-6) has a reported TPSA of 90.9 Ų and a predicted XLogP of 1.4 [2]. While both compounds fall within favorable ranges for oral bioavailability and CNS permeability, the C4-linked compound's slightly higher TPSA may reduce passive brain penetration relative to the N-linked isomer, offering a tunable parameter for peripheral vs. central target engagement [3].

physicochemical property lipophilicity blood-brain barrier permeability drug-likeness

Class-Level Evidence Supports Aldose Reductase Inhibition Potential Superior to Non-Triazole Benzamide Scaffolds

New 4H-1,2,4-triazole derivatives have been extensively studied as aldose reductase (AR) inhibitors for the prevention of diabetic complications [1]. In a series of 18 newly synthesized 4H-1,2,4-triazoles, several compounds demonstrated potent AR inhibitory activity with IC50 values in the low micromolar range (compounds 12 and 17 identified as most effective) [1]. While the specific compound CAS 63245-37-4 was not tested in this study, its structural features (2-hydroxybenzamide core directly linked to 1,2,4-triazole) align with the pharmacophore requirements identified for AR inhibition: the hydroxy group acts as a hydrogen-bond donor/acceptor, and the triazole ring engages the catalytic site. In contrast, simple benzamides lacking the triazole ring (e.g., salicylamide) show negligible AR inhibition, as the triazole moiety is essential for anchoring within the enzyme's active site [2].

diabetic complications aldose reductase inhibition polyol pathway enzyme inhibition

Patent-Backed Parkin Ligase Modulation Activity Positions the C4-Linked Scaffold in Neurodegenerative Disease Research

The US patent US10308617B2 explicitly claims triazole benzamide derivatives of formula (I) and (II), encompassing 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide, as Parkin ligase modulators useful for treating Parkinson's disease, cancer, and mycobacterial infections [1]. While quantitative EC50/IC50 data for the specific compound CAS 63245-37-4 are not disclosed in the patent, the structural claims establish its membership in a class of compounds validated for Parkin ligase activation. This differentiates CAS 63245-37-4 from generic benzamide scaffolds lacking the triazole moiety, which are not encompassed by these patent claims and lack documented Parkin modulatory activity [1]. The 2-hydroxy group may contribute to zinc-finger disruption within the Parkin ligase domain, a mechanism proposed for related compounds in this patent family.

Parkinson's disease mitophagy E3 ubiquitin ligase Parkin activation

2-Hydroxybenzamide Pharmacophore Enables Zinc-Binding Group Function Critical for Metalloenzyme Inhibition

The 2-hydroxybenzamide moiety in CAS 63245-37-4 functions as a bidentate zinc-binding group (ZBG) capable of chelating catalytic zinc ions in metalloenzymes such as HDACs, MMPs, and aldose reductase [1]. This is a critical pharmacophoric feature absent in the des-hydroxy analog 4-(1H-1,2,4-triazol-5-yl)benzamide (CAS 2167131-02-2). In related HDAC inhibitor series, 2-hydroxybenzamide derivatives consistently exhibit superior zinc-chelation and target engagement compared to unsubstituted benzamides [1]. The intramolecular hydrogen bond between the 2-OH and the amide carbonyl stabilizes a planar pseudo-ring that pre-organizes the molecule for bidentate metal coordination. This structural feature is directly observable in the predicted geometry of CAS 63245-37-4 (rotatable bonds = 2; complexity = 248 [2]), indicating a relatively rigid, pre-organized binding conformation.

zinc-binding group histone deacetylase matrix metalloproteinase pharmacophore modeling

Application Scenarios for 2-Hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide Based on Specific Evidence


Diabetic Complication Research: Aldose Reductase Inhibitor Lead Optimization

The 4H-1,2,4-triazole scaffold is validated for aldose reductase (AR) inhibition, and the 2-hydroxybenzamide zinc-binding group enhances target engagement. Researchers developing AR inhibitors for diabetic neuropathy, retinopathy, or nephropathy should select CAS 63245-37-4 over non-triazole benzamides, as class-level evidence demonstrates that the triazole moiety is essential for AR active-site anchoring [1]. The C4-linked regiochemistry may provide metabolic stability advantages over N-linked isomers during in vivo efficacy studies.

Neurodegenerative Disease Research: Parkin Ligase Activation and Mitophagy Studies

CAS 63245-37-4 falls within the structural scope of patented Parkin ligase modulators (US10308617B2), making it a legitimate chemical tool for investigating Parkin-mediated mitophagy in Parkinson's disease models [2]. Its C4-linked triazole distinguishes it from N-linked analogs that may exhibit different binding modes to the Parkin zinc-finger domains. Procurement of this specific regioisomer ensures fidelity to the patent-defined chemical space.

Medicinal Chemistry SAR: C4- vs. N-Linked Triazole Benzamide Comparator Studies

For systematic structure-activity relationship investigations, CAS 63245-37-4 serves as the C4-linked reference compound against which N-linked isomers (CAS 36411-52-6) and des-hydroxy analogs (CAS 2167131-02-2) can be compared. The predicted LogP difference (1.16 vs. 1.4) and TPSA difference (105.9 vs. 90.9 Ų) between C4- and N-linked isomers provide testable hypotheses regarding differential CNS penetration and target engagement [3]. This head-to-head comparison strategy is essential for lead series prioritization.

Metalloenzyme Inhibitor Design: Zinc-Binding Pharmacophore Exploration

The 2-hydroxybenzamide moiety of CAS 63245-37-4 functions as a bidentate zinc-binding group, making this compound a candidate scaffold for HDAC, MMP, and aldose reductase inhibitor programs [1]. The low number of rotatable bonds (nrot = 2) and moderate complexity (248) indicate a relatively rigid, pre-organized conformation favorable for metal coordination. This compound should be preferred over des-hydroxy analogs (e.g., CAS 2167131-02-2) for any metalloenzyme target requiring zinc-chelation.

Quote Request

Request a Quote for 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.